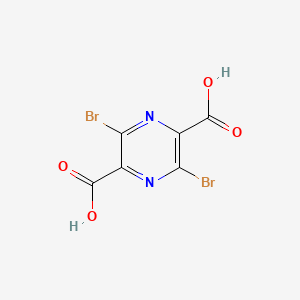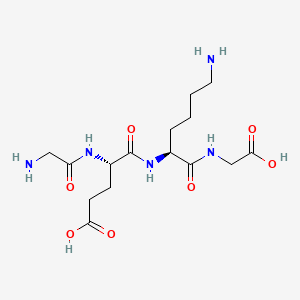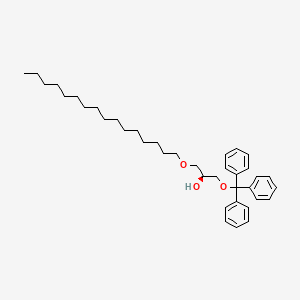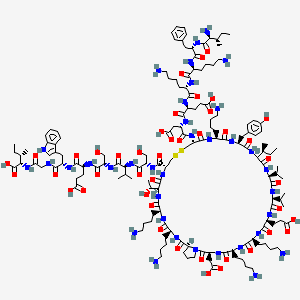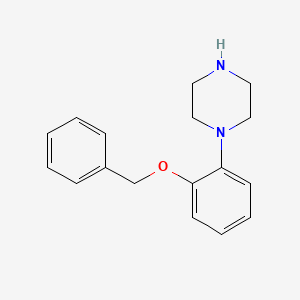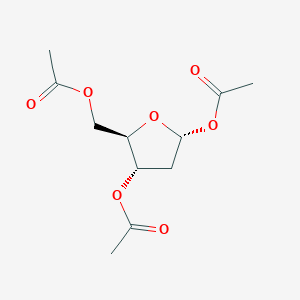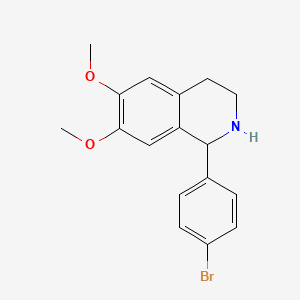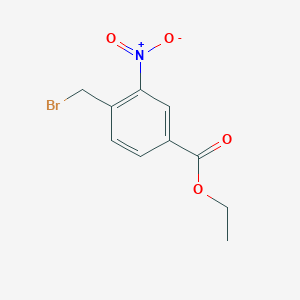
Ethyl 4-(bromomethyl)-3-nitrobenzoate
Descripción general
Descripción
Ethyl 4-(bromomethyl)benzoate is an organic compound with the empirical formula C10H11BrO2 . It is a brominated aromatic building block used in various syntheses such as the preparation of imidazoles and imidazo-fused heterocycles .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(bromomethyl)benzoate consists of a benzene ring substituted with a bromomethyl group and an ethyl ester . The exact 3D structure can be determined using computational chemistry methods or experimental techniques like X-ray crystallography.Aplicaciones Científicas De Investigación
Synthesis of Block Copolymers
This compound can be used in the synthesis of block copolymers. For instance, it can be used to obtain 4-bromomethyl benzoyl chloride, which can then be reacted with t-butyl hydroperoxide to obtain a mono functional bromomethyl benzoyl t-butyl peroxy ester. This ester can then be used in the free-radical polymerization of methyl methacrylate to synthesize terminally brominated poly(methyl methacrylate) .
2. Use in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization The compound can be used in RAFT polymerization, a controlled radical-polymerization method. This method is compatible with a wide range of monomers and reaction conditions, making it a versatile tool for the synthesis of a broad range of well-defined polymers .
Use in Free-Radical Polymerization (FRP)
Free-radical polymerization is an important polymer synthesis technique that can be used to obtain a variety of different polymers. The compound can be used in this process, particularly in the synthesis of terminally brominated poly(methyl methacrylate) .
Use in Sensing Applications
Boronic acids, which can be derived from this compound, are increasingly utilized in diverse areas of research. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
5. Use in Biological Labelling and Protein Manipulation The interaction of boronic acids with proteins allows for their use in various areas ranging from biological labelling, protein manipulation and modification, and the development of therapeutics .
Use in Separation Technologies
Boronic acids can also be used in separation technologies. They can interact with glycated molecules, allowing for their use in electrophoresis .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-(bromomethyl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-2-16-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMARRUOUZIQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(bromomethyl)-3-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3317472.png)
![6-Chloromethylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3317474.png)
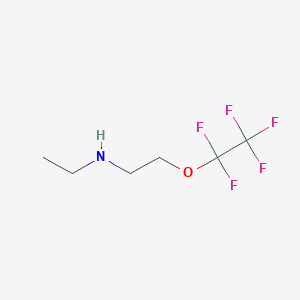
![2-[4-(Bromomethyl)phenyl]ethanol](/img/structure/B3317486.png)
